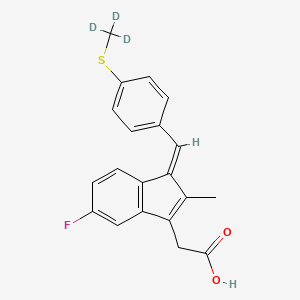

Sulindac sulfide-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulindac sulfide-d3 is a deuterated form of sulindac sulfide, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of sulindac and its metabolites. This compound is known for its role as a noncompetitive γ-secretase inhibitor, which has implications in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sulindac sulfide-d3 involves the incorporation of deuterium atoms into the sulindac sulfide molecule This is typically achieved through hydrogen-deuterium exchange reactionsThe reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Sulindac sulfide-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to sulindac sulfone-d3.

Reduction: Formation of sulindac-d3.

Substitution: Introduction of different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

Oxidation: Sulindac sulfone-d3.

Reduction: Sulindac-d3.

Substitution: Derivatives with modified functional groups.

Applications De Recherche Scientifique

Sulindac sulfide-d3 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of sulindac and its metabolites.

Biology: Studying the metabolic pathways and pharmacokinetics of sulindac.

Medicine: Investigating the therapeutic potential and mechanism of action of sulindac and its derivatives.

Industry: Quality control and validation of analytical methods for sulindac and related compounds

Mécanisme D'action

Sulindac sulfide-d3 exerts its effects primarily through the inhibition of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, this compound inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulindac: The parent compound, a nonsteroidal anti-inflammatory drug.

Sulindac sulfide: The active metabolite of sulindac.

Sulindac sulfone: An oxidized metabolite of sulindac with different pharmacological properties

Uniqueness

Sulindac sulfide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, offering insights that are not possible with non-deuterated analogs .

Activité Biologique

Sulindac sulfide-d3 (SS-d3) is a deuterated derivative of sulindac sulfide, an active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and neuroprotection. The following sections provide a comprehensive overview of the biological activity of SS-d3, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound exhibits several biological activities primarily through its interactions with cellular pathways involved in apoptosis and autophagy. Key mechanisms include:

- Induction of Apoptosis : SS-d3 has been shown to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it reduces survivin levels in breast cancer cells, which correlates with decreased β-catenin activity and subsequent cell death .

- Reactive Oxygen Species (ROS) Generation : SS-d3 induces ROS production, which plays a crucial role in promoting oxidative stress leading to apoptosis in cancer cells. This effect is particularly noted in colon cancer cells, where SS-d3 downregulates key survival proteins and upregulates pro-apoptotic factors .

- Autophagy Modulation : Research indicates that SS-d3 can induce autophagic processes in neuronal cells, leading to autophagic cell death. This is mediated through Bcl-2 pathways and is characterized by mitochondrial dysfunction .

Effects on Cancer Cells

This compound has been extensively studied for its anticancer properties across various types of cancer:

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Colon Cancer | Inhibition of cell growth and induction of apoptosis | Downregulation of Sp proteins and ROS generation |

| Breast Cancer | Reduced survivin expression leading to apoptosis | Inhibition of β-catenin transcriptional activity |

| Triple-Negative Breast Cancer | Inhibition of mammosphere growth and Notch1 cleavage | Modulation of γ-secretase activity |

Case Studies

- Colon Cancer Study : A study demonstrated that SS-d3 effectively inhibited the growth of RKO and SW480 colon cancer cells. The treatment led to significant downregulation of Sp-regulated genes critical for cancer survival, such as VEGF and EGFR . The pro-apoptotic effects were observed at concentrations ranging from 25–50 μM.

- Neuroprotective Effects : In zebrafish models, SS-d3 was shown to selectively induce apoptosis in GABAergic neurons while promoting autophagy. The study highlighted that the combination of autophagy inhibitors could mitigate the neurotoxic effects induced by SS-d3 .

Research Findings

Recent research has focused on the pharmacological properties of SS-d3, revealing its potential as an anticancer agent without significant toxicity to normal cells. For example, studies have indicated that while SS-d3 induces cell death in cancer cells via oxidative stress mechanisms, it can protect normal cells from similar oxidative damage .

Propriétés

Formule moléculaire |

C20H17FO2S |

|---|---|

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |

Clé InChI |

LFWHFZJPXXOYNR-FHFLIJIYSA-N |

SMILES isomérique |

[2H]C([2H])([2H])SC1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |

SMILES canonique |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.